N-Demethylpromethazine, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

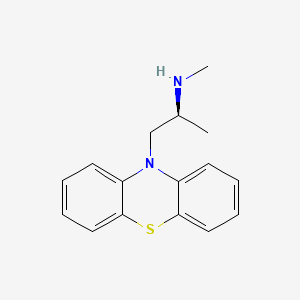

N-Demethylpromethazine, (S)- is a stereoisomer of N-Demethylpromethazine, a derivative of promethazine Promethazine is a phenothiazine derivative that has been widely used for its antihistaminic, sedative, and antiemetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethylpromethazine, (S)- typically involves the demethylation of promethazine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other reagents that facilitate the removal of a methyl group from the nitrogen atom in the promethazine molecule .

Industrial Production Methods

Industrial production of N-Demethylpromethazine, (S)- follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure the purity and yield of the desired stereoisomer. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-Demethylpromethazine, (S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert N-Demethylpromethazine, (S)- back to promethazine or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include sulfoxides, reduced promethazine, and various substituted derivatives, each with distinct pharmacological properties .

Scientific Research Applications

Pharmacological Applications

1. Antihistaminic Activity

N-Demethylpromethazine retains antihistaminic properties similar to its parent compound, promethazine. It acts as a histamine H1 receptor antagonist, making it useful in treating allergic conditions such as rhinitis and conjunctivitis. The compound's effectiveness in blocking histamine receptors can help alleviate symptoms associated with allergies and hay fever .

2. Antiemetic Properties

The compound exhibits significant antiemetic activity, which is beneficial for managing nausea and vomiting, particularly in postoperative settings or during chemotherapy. Studies indicate that both promethazine and its metabolites can effectively reduce the incidence of nausea, making them valuable in clinical settings .

3. Sedative Effects

N-Demethylpromethazine may also possess sedative properties. Its ability to induce sedation is utilized in preoperative settings to calm patients prior to surgical procedures. The sedative effects are attributed to its action on various neurotransmitter systems, including muscarinic and dopaminergic pathways .

Toxicological Insights

1. Abuse Potential

Research indicates that N-Demethylpromethazine is involved in substance abuse scenarios, particularly among chronic pain patients who may misuse promethazine for its sedative effects. A study reported a 9% prevalence of promethazine-positive urine samples among chronic pain patients, suggesting that this metabolite could be a factor in drug misuse and dependence .

2. Cytotoxicity Studies

Recent investigations into the cytotoxic effects of N-Demethylpromethazine reveal that it may exhibit higher cytotoxicity than promethazine itself when tested on differentiated neuroblastoma cells (SH-SY5Y). This finding raises concerns about the safety profile of the compound, especially in cases of overdose or misuse .

Case Study 1: Chronic Pain Management

A study involving chronic pain patients highlighted the prevalence of promethazine use as an adjunct therapy for pain management. The findings suggested that while it can provide symptomatic relief, there is a significant risk of abuse when combined with opioids . This dual use raises critical questions about prescribing practices and monitoring.

Case Study 2: Toxicity Analysis

An analysis of fatal cases related to promethazine abuse revealed a concerning trend of misuse leading to severe health complications, including respiratory depression and CNS effects. The study emphasized the need for healthcare providers to monitor patients closely when prescribing medications containing promethazine or its metabolites .

Summary Table of Applications

| Application | Description |

|---|---|

| Antihistamine | Effective in treating allergic reactions by blocking H1 receptors. |

| Antiemetic | Reduces nausea and vomiting postoperatively and during chemotherapy. |

| Sedative | Induces sedation for preoperative anxiety management. |

| Abuse Potential | Associated with misuse among chronic pain patients; requires careful monitoring. |

| Cytotoxicity | Exhibits higher cytotoxic effects compared to promethazine; implications for safety and overdose risk. |

Mechanism of Action

The mechanism of action of N-Demethylpromethazine, (S)- involves its interaction with various receptors in the body. It primarily acts as an antagonist at histamine H1 receptors, which accounts for its antihistaminic effects. Additionally, it may interact with dopaminergic and muscarinic receptors, contributing to its sedative and antiemetic properties. The molecular targets and pathways involved include the inhibition of histamine-mediated responses and modulation of neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Promethazine: The parent compound with similar pharmacological properties but with a methyl group attached to the nitrogen atom.

N-Demethylpromethazine ®-: The enantiomer of N-Demethylpromethazine, (S)- with potentially different pharmacological effects.

Other Phenothiazines: Compounds such as chlorpromazine and fluphenazine, which share a similar core structure but differ in their side chains and pharmacological profiles

Uniqueness

N-Demethylpromethazine, (S)- is unique due to its specific stereochemistry, which can influence its binding affinity to receptors and its overall pharmacological effects. The (S)-enantiomer may exhibit different potency and efficacy compared to its ®-enantiomer and other related compounds, making it a valuable subject of study in pharmacology and medicinal chemistry .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of (S)-N-Demethylpromethazine using spectroscopic techniques?

To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For NMR, analyze characteristic peaks for the demethylated tertiary amine (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.8–7.3 ppm) in the 1H spectrum. Compare these with reference data for promethazine derivatives . For enantiomeric confirmation, use chiral chromatography with a cellulose-based column and polar mobile phase (e.g., hexane:isopropanol 90:10) to resolve (S)- and (R)-enantiomers. Validate purity via HPLC-UV at 254 nm, ensuring baseline separation of metabolites like sulfoxides .

Q. What synthetic routes are available for (S)-N-Demethylpromethazine, and how can enantiomeric purity be ensured?

(S)-N-Demethylpromethazine can be synthesized via demethylation of promethazine using iodine in acetic acid under reflux, followed by chiral resolution. Alternatively, asymmetric reductive amination of 1-(10H-phenothiazin-10-yl)propan-2-one with (S)-selective catalysts (e.g., Ru-BINAP complexes) ensures enantiopurity . To minimize racemization, maintain reaction temperatures below 40°C and avoid prolonged exposure to acidic/basic conditions. Confirm enantiomeric excess (ee) via circular dichroism (CD) or chiral derivatization with Mosher’s acid .

Q. What chromatographic methods are validated for quantifying (S)-N-Demethylpromethazine in biological matrices?

LC-MS/MS is optimal for quantification in plasma or urine. Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 285 → 198 (quantifier) and 285 → 86 (qualifier) for (S)-N-Demethylpromethazine. Validate linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines. For metabolite profiling, employ HILIC chromatography coupled with high-resolution MS to distinguish sulfoxides and glucuronides .

Advanced Research Questions

Q. How do metabolic pathways of (S)-N-Demethylpromethazine vary across preclinical models, and how can these differences be methodologically addressed?

In rodents, (S)-N-Demethylpromethazine undergoes hepatic sulfoxidation (CYP2D6-mediated), whereas in human hepatocytes, N-glucuronidation (UGT1A4) dominates. To reconcile interspecies differences, use cryopreserved human hepatocytes for in vitro assays and PBPK modeling to extrapolate to in vivo kinetics. Incorporate stable isotope labeling (e.g., 13C-demethylation) to track metabolic fate in cross-species studies . For enzyme kinetics, perform Michaelis-Menten analyses using recombinant CYP isoforms and LC-MS/MS-based quantification .

Q. What strategies are recommended for resolving contradictions in pharmacokinetic data between in vitro and in vivo studies of (S)-N-Demethylpromethazine?

Discrepancies often arise from protein binding differences or enterohepatic recirculation . Address this by:

- Measuring unbound fractions via equilibrium dialysis in plasma from multiple species.

- Using bile-duct cannulated models to assess recirculation contributions.

- Applying mechanistic absorption models (e.g., GastroPlus) to integrate solubility, permeability, and first-pass metabolism data . Validate findings with microdosing trials using 14C-labeled compound and accelerator mass spectrometry (AMS) for ultra-sensitive detection .

Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of (S)-N-Demethylpromethazine?

Racemization occurs via acid-catalyzed epimerization at the chiral center. Mitigate this by:

- Using non-polar solvents (e.g., toluene) instead of protic solvents during demethylation.

- Adding chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the (S)-configuration.

- Conducting reactions under inert atmosphere (N2) to prevent oxidative byproducts. Monitor enantiopurity in real-time via inline FTIR or Raman spectroscopy to detect configuration shifts . Post-synthesis, employ crystallization-induced asymmetric transformation using (R)-mandelic acid as a resolving agent .

Methodological Notes

- Data Contradiction Analysis : Cross-validate metabolic studies using orthogonal techniques (e.g., NMR vs. MS) and leverage chemometric tools (e.g., PCA) to identify outliers .

- Experimental Design : For in vivo studies, include dose-ranging cohorts (0.1–10 mg/kg) and control for CYP/UGT inhibitors (e.g., quinidine for CYP2D6) to isolate metabolic pathways .

Properties

CAS No. |

146565-77-7 |

|---|---|

Molecular Formula |

C16H18N2S |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(2S)-N-methyl-1-phenothiazin-10-ylpropan-2-amine |

InChI |

InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3/t12-/m0/s1 |

InChI Key |

IJOZCCILCJIHOA-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.